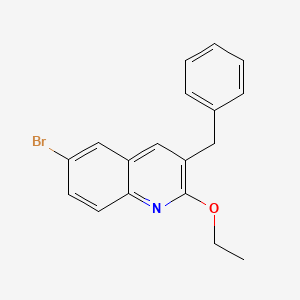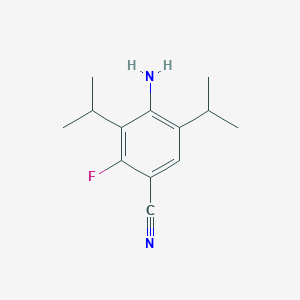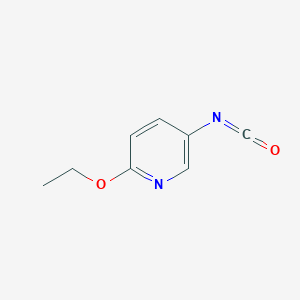
6-Bromo-2-ethoxy-3-(phenylmethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-ethoxy-3-(phenylmethyl)quinoline is a quinoline derivative with the molecular formula C18H16BrNO and a molecular weight of 342.23 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position, an ethoxy group at the 2nd position, and a phenylmethyl group at the 3rd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 6-Bromo-2-ethoxy-3-(phenylmethyl)quinoline can be achieved through various synthetic routes. One common method involves the reaction of 6-bromoquinoline with ethyl iodide in the presence of a base to introduce the ethoxy group at the 2nd position. Subsequently, the phenylmethyl group can be introduced at the 3rd position through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
6-Bromo-2-ethoxy-3-(phenylmethyl)quinoline undergoes various types of chemical reactions, including:
-
Substitution Reactions: : The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, the reaction with an amine in the presence of a palladium catalyst can yield the corresponding amino derivative .
-
Oxidation Reactions: : The ethoxy group at the 2nd position can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide .
-
Reduction Reactions: : The quinoline ring can undergo reduction reactions to form dihydroquinoline derivatives. This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride .
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-ethoxy-3-(phenylmethyl)quinoline has several scientific research applications:
-
Medicinal Chemistry: : This compound is used as a building block in the synthesis of various pharmacologically active molecules. Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer activities .
-
Biological Studies: : It is used in biological studies to investigate the mechanism of action of quinoline-based drugs and their interactions with biological targets .
-
Material Science: : Quinoline derivatives are also used in the development of organic semiconductors and light-emitting diodes (LEDs) due to their unique electronic properties .
Wirkmechanismus
The mechanism of action of 6-Bromo-2-ethoxy-3-(phenylmethyl)quinoline involves its interaction with specific molecular targets in biological systems. Quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling pathways . The presence of the bromine atom and the ethoxy group may enhance the compound’s binding affinity to these targets, leading to increased biological activity .
Vergleich Mit ähnlichen Verbindungen
6-Bromo-2-ethoxy-3-(phenylmethyl)quinoline can be compared with other quinoline derivatives such as 6-Bromo-2-methoxy-3-(phenylmethyl)quinoline and 6-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester . While these compounds share a similar quinoline core structure, the presence of different substituents at the 2nd and 3rd positions can significantly influence their chemical and biological properties. For example, the ethoxy group in this compound may enhance its solubility and bioavailability compared to the methoxy or methyl groups in the other compounds .
Conclusion
This compound is a versatile quinoline derivative with significant applications in medicinal chemistry, biological studies, and material science. Its unique chemical structure allows it to undergo various chemical reactions and interact with specific molecular targets, making it a valuable compound for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C18H16BrNO |
|---|---|
Molekulargewicht |
342.2 g/mol |
IUPAC-Name |
3-benzyl-6-bromo-2-ethoxyquinoline |
InChI |
InChI=1S/C18H16BrNO/c1-2-21-18-15(10-13-6-4-3-5-7-13)11-14-12-16(19)8-9-17(14)20-18/h3-9,11-12H,2,10H2,1H3 |
InChI-Schlüssel |
PLWVALSUIJCHHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C2C=C(C=CC2=N1)Br)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 8-(2-oxoethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13990553.png)
![3,4-dichloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B13990558.png)

![N4-(4-bromophenyl)-5-[(4-bromophenyl)iminomethyl]pyrimidine-2,4,6-triamine](/img/structure/B13990584.png)






![3-Phenyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propan-1-one](/img/structure/B13990625.png)
![Ethyl 4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate](/img/structure/B13990629.png)
